4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline
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Overview
Description
The compound 4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline is a brominated aniline derivative. Aniline derivatives are a class of compounds that have wide applications in the field of organic chemistry due to their ability to undergo various chemical reactions. They are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and dyes.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline, they do provide insight into the synthesis of related compounds. For instance, the generation and reactivity of the 4-aminophenyl cation, which is a potential intermediate in the synthesis of similar compounds, is discussed in the first paper. The photolysis of 4-chloroaniline leads to the formation of the 4-aminophenyl cation, which can further react to form various substituted anilines . This suggests that a similar approach could potentially be used for the synthesis of the compound , with appropriate modifications to introduce the bromine atoms at the desired positions.
Molecular Structure Analysis
The molecular structure of aniline derivatives is typically characterized by the presence of an amino group attached to a phenyl ring. The structure of 4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline would include two phenyl rings with amino groups and multiple bromine atoms attached. The geometry of such compounds can be planar or slightly bent, as indicated by computational studies on the 4-aminophenyl cation . The presence of substituents like bromine atoms can influence the electronic distribution and steric hindrance, which in turn affects the molecular geometry.
Chemical Reactions Analysis
Aniline derivatives are known for their reactivity in electrophilic substitution reactions due to the electron-donating effect of the amino group. The presence of bromine atoms in the compound would make it more reactive towards nucleophilic substitution reactions as well. The first paper provides evidence of the reactivity of the 4-aminophenyl cation with various nucleophiles, which could be extrapolated to the reactivity of brominated anilines . The compound could potentially undergo further functionalization through reactions such as Suzuki and Sonogashira couplings, as seen with other halogenated aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Amino
Scientific Research Applications
Synthesis and Pharmaceutical Applications
4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline is an important intermediate in the synthesis of various pharmaceuticals. For example, it is used in the preparation of diethyl(3,5-dibromo-4-hydroxyphenylamino) (substituted phenyl/heterocyclic) methylphosphonates, which have shown potential in vitro antimicrobial and antioxidant activities (Varalakshmi et al., 2014).
Material Science and Organic Electronics
In material science, derivatives of 4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline are used in the synthesis of functional materials. For instance, amino-substituted biphenyls, which are obtained through Suzuki cross-coupling of 2,6-dibromoaniline, have been evaluated as inhibitors of DNA-dependent protein kinase (Rodríguez-Arístegui et al., 2011). This suggests its relevance in developing pharmaceutical properties. Additionally, it plays a role in the production of polytriarylamines for organic electronic devices (Shen et al., 2007).
Chemical Research and Analysis
In chemical research, 4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline is used in the study of electrochemical oxidation processes. Its derivatives have been investigated for their electrochemical behavior in various solutions, which is critical for understanding the chemical properties and reactions in different environments (Kádár et al., 2001).
Environmental and Corrosion Studies
This compound also finds applications in environmental science, particularly in corrosion studies. For instance, its derivatives have been tested as corrosion inhibitors in acidic media, showing significant effectiveness in protecting metals from corrosion (Bentiss et al., 2009).
Future Directions
The future directions for research on “4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline” would likely depend on its potential applications. For example, if it were found to be a useful intermediate in the synthesis of certain dyes or pharmaceuticals, research might focus on developing more efficient synthesis methods .
properties
IUPAC Name |
4-(4-amino-3,5-dibromophenyl)-2,6-dibromoaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSHPNOMIXIEKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C2=CC(=C(C(=C2)Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline |
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